Pyrido[2,3-b]pyrazin-6-amine
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Overview
Description
Pyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of nitrogen atoms in the ring system contributes to its reactivity and ability to form various derivatives.
Mechanism of Action
Target of Action
Pyrido[2,3-b]pyrazin-6-amine is a novel heterocyclic compound It has been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.
Mode of Action
It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might interact with its targets, possibly DNA, in a way that influences optical properties.
Biochemical Pathways
The compound has been used in electrochemical sensing of dna , which implies it may interact with biochemical pathways involving DNA.
Result of Action
It’s known that the compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity . This suggests that the compound may have a significant impact on cellular functions related to these activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazin-6-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with 1,2-diketones under acidic conditions. This reaction forms the pyrazine ring through cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Pyrido[2,3-b]pyrazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its ability to bind to specific biological targets.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but lacking the amine group.
Quinoxaline: Another nitrogen-containing heterocycle with a similar ring system but different reactivity and applications.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits different biological activities.
Uniqueness: Pyrido[2,3-b]pyrazin-6-amine is unique due to the presence of both pyridine and pyrazine rings, along with an amine group
Properties
IUPAC Name |
pyrido[2,3-b]pyrazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPCZFBDRVLNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289179 |
Source
|
Record name | pyrido[2,3-b]pyrazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65257-68-3 |
Source
|
Record name | 65257-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrido[2,3-b]pyrazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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